PPARα Ligand Affinity: Branched-Chain Acyl-CoA Class Demonstrates High-Affinity Nuclear Receptor Binding Compared to Free Fatty Acids
As a member of the branched-chain fatty acyl-CoA (BCFA-CoA) class, 9-MethylHexadecanoyl-CoA is structurally and functionally related to compounds demonstrating high-affinity binding to the peroxisome proliferator-activated receptor alpha (PPARα). Class-level evidence demonstrates that BCFA-CoAs exhibit dissociation constants (Kd) in the low nanomolar range for PPARα, representing approximately 100- to 1000-fold higher affinity than their corresponding free fatty acids. Specifically, the structurally analogous BCFA-CoAs phytanoyl-CoA and pristanoyl-CoA bind PPARα with Kd values near 11 nM, as determined by intrinsic tryptophan fluorescence quenching assays [1]. In contrast, the respective free branched-chain fatty acids show only weak binding without quantified Kd values in the same assay system [1]. This class-level affinity pattern is further supported by functional evidence showing that BCFA-CoAs strongly alter PPARα conformation and recruit coregulatory proteins, whereas free fatty acids elicit only weak conformational changes and fail to alter cofactor recruitment [1]. While direct Kd data for 9-MethylHexadecanoyl-CoA are not available in the primary literature, its structural classification within the long-chain BCFA-CoA family supports inference of high-affinity PPARα interaction potential relative to non-CoA thioester forms [2].
| Evidence Dimension | PPARα binding affinity (Kd) |
|---|---|
| Target Compound Data | Not directly measured; class-level inference based on branched-chain fatty acyl-CoA category |
| Comparator Or Baseline | Phytanoyl-CoA and pristanoyl-CoA (BCFA-CoAs): Kd ≈ 11 nM; Free branched-chain fatty acids: weak binding, Kd not quantifiable |
| Quantified Difference | BCFA-CoA class exhibits nanomolar Kd values versus free acids showing weak or non-detectable binding |
| Conditions | Recombinant PPARα ligand-binding domain; intrinsic tryptophan fluorescence quenching assay; in vitro biochemical system |
Why This Matters
This class-level evidence informs procurement decisions by establishing that the CoA thioester form is the biologically relevant high-affinity ligand for PPARα studies, whereas free fatty acid analogs are functionally inadequate for investigating PPARα-mediated transcriptional regulation.
- [1] Hostetler HA, et al. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs Are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα). Biochemistry. 2006;45(24):7669-7681. View Source
- [2] Human Metabolome Database. Metabocard for 9-MethylHexadecanoyl-CoA (HMDB0300667). Version 5.0. 2021. View Source
